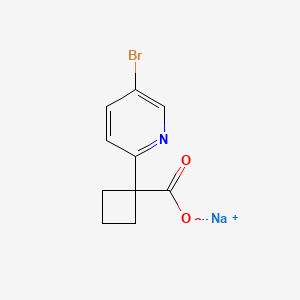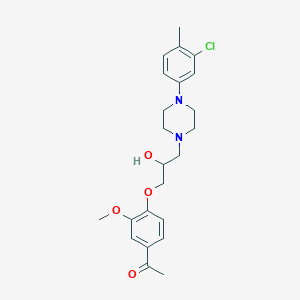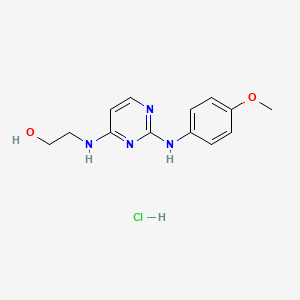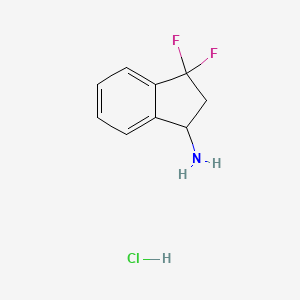
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one is a synthetic organic compound featuring a combination of dihydroquinolin and pyrimidinone moieties, conjugated by an oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. One common route starts with the synthesis of the quinoline component, followed by the introduction of the oxoethyl linkage and subsequent attachment of the pyrimidinone group. Reactions may employ a variety of catalysts and reagents, such as palladium-catalyzed cross-coupling for the thioether formation.
Industrial Production Methods: Industrial synthesis requires careful control of reaction parameters to optimize yield and purity. Large-scale production might utilize flow chemistry or other continuous processes to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo several reactions, including:
Oxidation: Can be oxidized at the dihydroquinolin ring.
Reduction: Selective reduction can alter the oxoethyl linkage or pyrimidinone.
Substitution: Both electrophilic and nucleophilic substitutions can occur on various parts of the molecule, especially the fluorobenzyl and pyrimidinone groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄ for oxidation, NaBH₄ for reduction, and halogenating agents for substitution reactions. Conditions must be tailored to the specific transformation desired.
Major Products: Products will vary based on the reagents and conditions but might include modified pyrimidinone derivatives, quinoline-based compounds, or products with altered functional groups.
Applications De Recherche Scientifique
This compound is notable for its versatile applications in scientific research:
Chemistry: Utilized as an intermediate in synthesizing more complex molecules or materials.
Biology: Investigated for its potential interactions with biological macromolecules, possibly affecting cellular pathways.
Medicine: Potential for development as a therapeutic agent, particularly for its possible activity in targeting specific proteins or pathways.
Industry: Could be employed in the creation of novel materials or as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism by which 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one exerts its effects depends on its application. In medicinal contexts, it might interact with enzymes or receptors, modulating biochemical pathways. For instance, the dihydroquinolin moiety could bind to a target protein, altering its function, while the pyrimidinone might inhibit specific enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
Compared to compounds like 6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-chlorobenzyl)thio)pyrimidin-4(3H)-one, our compound's fluorobenzyl group imparts unique chemical properties, such as enhanced lipophilicity and different reactivity profiles. Similar compounds include:
6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-chlorobenzyl)thio)pyrimidin-4(3H)-one.
6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(benzylthio)pyrimidin-4(3H)-one.
Each analog offers distinct advantages and disadvantages depending on the intended application, making this family of compounds particularly interesting for further research and development.
Propriétés
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c23-18-9-3-1-7-16(18)14-29-22-24-17(12-20(27)25-22)13-21(28)26-11-5-8-15-6-2-4-10-19(15)26/h1-4,6-7,9-10,12H,5,8,11,13-14H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKJRMQKVXDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2788158.png)


![N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B2788165.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2788166.png)

![4-(4-hydroxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2788169.png)
![(2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2788170.png)
![2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride](/img/structure/B2788171.png)
![6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2788173.png)



